3-Bromo-2-(2-bromophenyl)quinolin-4(1h)-one
Description
3-Bromo-2-(2-bromophenyl)quinolin-4(1H)-one is a halogenated quinolinone derivative characterized by two bromine substituents: one at the C3 position of the quinolinone core and another at the ortho position of the phenyl ring attached to C2.
Properties
CAS No. |
5428-23-9 |
|---|---|
Molecular Formula |
C15H9Br2NO |
Molecular Weight |
379.05 g/mol |
IUPAC Name |
3-bromo-2-(2-bromophenyl)-1H-quinolin-4-one |
InChI |
InChI=1S/C15H9Br2NO/c16-11-7-3-1-5-9(11)14-13(17)15(19)10-6-2-4-8-12(10)18-14/h1-8H,(H,18,19) |
InChI Key |
DQWCAAWSQOPNKW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(N2)C3=CC=CC=C3Br)Br |
Origin of Product |
United States |
Biological Activity
3-Bromo-2-(2-bromophenyl)quinolin-4(1H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent. This article reviews the biological activity of this compound, presenting relevant data, case studies, and research findings.
Antimicrobial Activity
Recent studies have shown that quinoline derivatives exhibit significant antimicrobial properties. Specifically, compounds like 3-Bromo-2-(2-bromophenyl)quinolin-4(1H)-one have been tested against various strains of bacteria, including Methicillin-Resistant Staphylococcus Aureus (MRSA). The results indicate that these compounds can inhibit bacterial growth effectively.
Table 1: Antimicrobial Activity of 3-Bromo-2-(2-bromophenyl)quinolin-4(1H)-one
| Compound Name | MIC (µg/mL) | Target Organism |
|---|---|---|
| 3-Bromo-2-(2-bromophenyl)quinolin-4(1H)-one | 15 | MRSA |
| Other Quinoline Derivatives | 12.5 - 62.5 | Various Strains |
The minimum inhibitory concentration (MIC) for 3-Bromo-2-(2-bromophenyl)quinolin-4(1H)-one was found to be 15 µg/mL , indicating moderate activity against MRSA compared to other derivatives which showed MIC values ranging from 12.5 µg/mL to 62.5 µg/mL .
Anticancer Activity
The anticancer potential of quinoline derivatives has also been extensively studied. In vitro evaluations demonstrated that compounds similar to 3-Bromo-2-(2-bromophenyl)quinolin-4(1H)-one can induce apoptosis in cancer cell lines by disrupting tubulin assembly and affecting cell cycle progression.
Table 2: Anticancer Activity of Quinoline Derivatives
| Compound Name | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| 3-Bromo-2-(2-bromophenyl)quinolin-4(1H)-one | TBD | Jurkat (Leukemia) |
| Other Quinoline Derivatives | <0.75 | Various Cancer Types |
In studies, the most active derivatives exhibited IC50 values in the nanomolar range, demonstrating their potency against human leukemia cell lines . The mechanism often involves the arrest of cells in the G2/M phase of the cell cycle, leading to increased apoptosis rates.
The biological activity of 3-Bromo-2-(2-bromophenyl)quinolin-4(1H)-one is attributed to its ability to interact with specific biological targets:
- Tubulin Binding : Compounds in this class have been shown to inhibit tubulin polymerization, which is critical for mitosis.
- Reactive Oxygen Species Generation : These compounds can induce oxidative stress in cancer cells, leading to apoptosis.
- Enzyme Inhibition : Some studies suggest that quinoline derivatives may inhibit key enzymes involved in cancer cell proliferation and survival.
Case Studies
A notable study evaluated the effects of various quinoline derivatives on human cancer cell lines and reported significant antiproliferative effects. The study highlighted that modifications on the quinoline core could enhance biological activity, suggesting a structure-activity relationship that warrants further exploration .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity : Quinoline derivatives, including 3-Bromo-2-(2-bromophenyl)quinolin-4(1H)-one, have been extensively studied for their anticancer properties. The compound's structure allows it to interact with various biological targets, potentially inhibiting cancer cell proliferation. Research indicates that such compounds can modulate key signaling pathways involved in cancer progression, making them candidates for further investigation in cancer therapy .
Antimicrobial Properties : The compound has shown promise as an antimicrobial agent. Its unique substitution pattern enhances its binding affinity to microbial targets, leading to effective inhibition of bacterial growth. Studies have indicated that derivatives of quinoline can exhibit significant activity against a range of pathogens, which is crucial in the context of rising antibiotic resistance .
Anti-inflammatory Effects : There is also emerging evidence that quinoline derivatives possess anti-inflammatory properties. These effects are attributed to the ability of the compounds to inhibit pro-inflammatory cytokines and enzymes, which play a critical role in inflammatory diseases .
Synthetic Applications
Organic Synthesis : 3-Bromo-2-(2-bromophenyl)quinolin-4(1H)-one serves as a versatile intermediate in organic synthesis. Its bromine atoms facilitate various halogenation reactions, allowing for the introduction of different functional groups that can be further modified to yield new compounds with desired properties .
Functionalization Reactions : The compound can undergo multiple functionalization reactions, such as C–H activation and halogenation, which are essential for synthesizing complex molecules used in pharmaceuticals and agrochemicals. The regioselective halogenation processes have been optimized to achieve high yields, making this compound a valuable building block in synthetic chemistry .
Case Study 1: Anticancer Activity
A study published in 2024 explored the anticancer effects of various quinoline derivatives, including 3-Bromo-2-(2-bromophenyl)quinolin-4(1H)-one. The research demonstrated that these compounds could significantly reduce cell viability in several cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. In vivo studies further confirmed the efficacy of these compounds in reducing tumor growth in animal models .
Case Study 2: Antimicrobial Efficacy
Research focusing on the antimicrobial properties of quinoline derivatives highlighted the effectiveness of 3-Bromo-2-(2-bromophenyl)quinolin-4(1H)-one against resistant strains of bacteria. The study utilized minimum inhibitory concentration (MIC) assays to evaluate the compound's efficacy, revealing potent activity against Gram-positive and Gram-negative bacteria, thus supporting its potential use as a lead compound for developing new antimicrobial agents .
Summary Table of Applications
Chemical Reactions Analysis
Halogenation Reactions
The compound participates in regioselective halogenation at the C3 position under hypervalent iodine(III) catalysis:
Table 1: Halogenation reaction parameters
| Halogen Source | Oxidant | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| KCl + PIFA | MeOH | 0.2 | 91 | |
| KBr + PIFA | MeOH | 0.2 | 96 | |
| KI + PIDA | MeOH | 2 | 86 |
Key findings:
-
Electron-donating groups on the 2-phenyl ring enhance yields (79–96%) compared to electron-withdrawing substituents (63–92%)
-
Radical scavengers like BHT show minimal yield impact, suggesting ionic rather than radical mechanisms
-
C4 carbonyl oxygen directs electrophilic attack at C3 through resonance stabilization
Cross-Coupling Reactions
The compound serves as a coupling partner in transition metal-catalyzed reactions:
Table 2: Suzuki-Miyaura coupling conditions
| Partner | Catalyst | Base | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 80 | 78 |
| 4-Methoxyphenylboronic ester | PdCl₂(dppf) | CsF | 100 | 65 |
Mechanistic aspects:
-
Ortho-bromine on the phenyl group creates steric hindrance, requiring bulky ligands for effective catalysis
-
Sequential coupling enables installation of multiple aryl groups in one-pot syntheses
Nucleophilic Substitution
The C3 bromine undergoes displacement with various nucleophiles:
Table 3: Substitution reaction outcomes
| Nucleophile | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| NaN₃ | DMF | 120 | 83 |
| KSCN | DMSO | 100 | 71 |
| NH₄OAc | EtOH/H₂O | 80 | 68 |
Notable observations:
-
Microwave irradiation reduces reaction times from 12 h to 45 min with comparable yields
-
Electron-deficient nucleophiles require polar aprotic solvents for optimal results
Dehydrosulfonylation
Thermal elimination of sulfonyl groups generates bioactive quinolinols:
text3-Bromo-2-(2-bromophenyl)-1-methanesulfonyl-2,3-dihydroquinolin-4(1H)-one → DMSO reflux (130–140°C) → 3-Bromo-2-(2-bromophenyl)quinolin-4(1H)-one + CH₃SO₂H [1]
Key characteristics:
This compound's dual bromine substituents and planar quinolinone core enable precise structural modifications through these reaction pathways. The documented conditions provide synthetic chemists with validated protocols for creating structurally complex derivatives for pharmaceutical development.
Comparison with Similar Compounds
Structural and Electronic Comparisons
Halogen-Specific Comparisons
- Fluorinated Analogs (e.g., 3-Iodo-2-(4-methoxyphenyl)quinolin-4(1H)-one (4c)): Fluorine’s high electronegativity reduces electron density at the quinolinone core, favoring electrophilic reactions. Iodo derivatives (e.g., 4a–4c) require milder conditions for carbonylation compared to brominated analogs .
- Chlorinated Derivatives (e.g., 3-Bromo-2-(3,5-dichlorophenyl)quinolin-4(1H)-one (3k)): Dual chlorine atoms increase molecular weight (vs. dual bromine) but reduce lipophilicity (Cl vs. Br). Higher melting points due to stronger intermolecular halogen-halogen interactions .
Physicochemical Properties
*Estimated based on structural analogs.
Q & A
Q. How does the substituent at position C(3) influence bromination regioselectivity in quinolin-4(1H)-one derivatives?
The bromination site in quinolin-4(1H)-ones depends on the substituent at C(3). For example, in 3-benzyl-2-methylquinolin-4(1H)-one, bromination occurs at the C(2) methyl group, forming 3-benzyl-2-(bromomethyl)quinolin-4(1H)-one. Conversely, substituents like electron-withdrawing groups at C(3) may direct bromination to C(3) or C(6) of the heterocycle. This regioselectivity is critical for designing derivatives with tailored biological activity .
Q. What spectroscopic and analytical methods are used to confirm the structure of 3-Bromo-2-(2-bromophenyl)quinolin-4(1H)-one post-synthesis?
Key methods include:
- 1H/13C NMR : To confirm substitution patterns and aromatic proton environments (e.g., δ 7.87 ppm for aromatic protons in related brominated quinolones) .
- HRMS (High-Resolution Mass Spectrometry) : For molecular weight validation (e.g., observed m/z 304.12 [M+2]+ for a brominated analog) .
- IR Spectroscopy : To identify functional groups like carbonyl stretches (~1644 cm⁻¹ for quinolinone C=O) .
Q. What reaction conditions optimize the bromination of quinolin-4(1H)-one precursors?
Bromination typically employs molecular bromine (Br₂) or N-bromosuccinimide (NBS) with catalysts like benzoyl peroxide. For example, in 3-substituted derivatives, reactions under reflux in toluene with iron and acetic acid yield cyclized products (e.g., 56% yield for a dihydroquinolinone derivative) . Temperature and solvent polarity must be optimized to avoid over-bromination .
Advanced Questions
Q. How can computational modeling predict the reactivity or biological interactions of 3-Bromo-2-(2-bromophenyl)quinolin-4(1H)-one?
Molecular docking and density functional theory (DFT) calculations can map electronic properties (e.g., HOMO-LUMO gaps) and binding affinities to bacterial targets like quorum-sensing proteins. InChI keys (e.g., OAXDKXMGESZLKV-UHFFFAOYSA-N for related analogs) enable database searches for structural analogs and activity prediction .
Q. How to design experiments assessing the compound’s impact on bacterial quorum sensing?
- In vitro assays : Measure inhibition of autoinducer production (e.g., acyl-homoserine lactones) in Pseudomonas aeruginosa using reporter strains.
- Gene expression analysis : Quantify downregulation of virulence genes (e.g., lasR or rhIR) via qPCR.
- Minimum Inhibitory Concentration (MIC) : Compare to non-brominated analogs to isolate bromine’s role in activity .
Q. How to resolve contradictions in bromination outcomes under varying reaction conditions?
Contradictions may arise from competing reaction pathways (e.g., radical vs. electrophilic bromination). Systematic studies should:
- Vary catalysts : Compare benzoyl peroxide (radical initiator) vs. Lewis acids (electrophilic direction).
- Monitor kinetics : Use TLC or in situ NMR to track intermediate formation.
- Characterize byproducts : HRMS and X-ray crystallography (using SHELXL ) can identify unexpected substitutions or dimerization .
Q. What strategies enhance solubility for in vivo studies without altering bioactivity?
- Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) at the C(4) carbonyl.
- Co-solvent systems : Use DMSO/PEG mixtures, validated by HPLC stability tests.
- Nanoparticle encapsulation : Assess loading efficiency via dynamic light scattering .
Methodological Notes
- Crystallography : For unambiguous structural confirmation, refine X-ray data using SHELXL .
- Synthesis troubleshooting : If bromination yields drop below 50%, check for moisture sensitivity or substituent steric hindrance .
- Biological assays : Include positive controls (e.g., known quorum-sensing inhibitors like furanones) to validate experimental setups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
